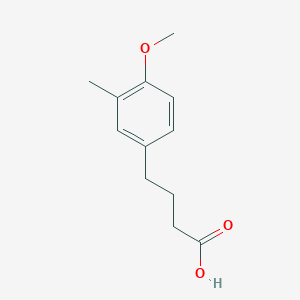

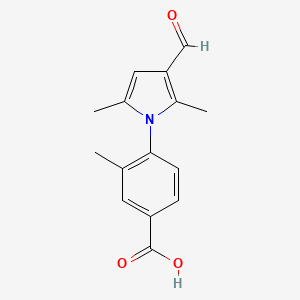

![molecular formula C10H8N4O B1298854 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 83702-52-7](/img/structure/B1298854.png)

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

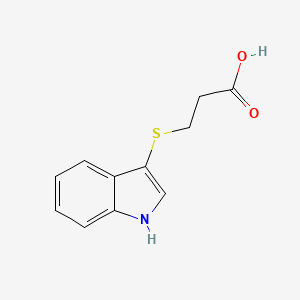

“6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C10H8N4O . It has a molecular weight of 200.2 and is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the condensation of aminopyrazole and enaminones in acetic acid has been used to afford 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles . Another method involves the use of Cu(I) catalyzed 1,3 dipolar cycloaddition reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” are not available, similar compounds have been synthesized using various reactions. For example, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a melting point range of 175-178°C .Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Application Summary

“6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound used in the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives .

Method of Application

The compound is used as a precursor in a three-step reaction to synthesize pyrazolo[3,4-d]pyrimidines .

Results or Outcomes

The synthesis results in a series of new pyrazolo[1,5-a]pyrimidine derivatives .

Fluorescence Studies

Application Summary

A family of pyrazolo[1,5-a]pyrimidines (PPs), which includes “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, has been identified as strategic compounds for optical applications .

Method of Application

These compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS . Their photophysical properties are tunable, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .

Results or Outcomes

The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antimicrobial Activity

Application Summary

Pyrazolo[1,5-a]pyrimidines, including “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have been synthesized and evaluated for their antimicrobial activity .

Method of Application

The compound is used as a precursor in the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are then tested against various bacterial and fungal strains .

Results or Outcomes

The synthesized compounds showed significant antimicrobial activity, making them potential candidates for further development into antimicrobial agents .

Biological Applications

Application Summary

Pyrazolo[1,5-a]pyrimidines, including “6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have been found to have a wide range of biological applications, particularly in cancer therapeutics .

Method of Application

The compound is used in the synthesis of various derivatives, which are then tested for their biological activity. This includes testing their efficacy against different types of cancer cells .

Results or Outcomes

The synthesized compounds have shown promising results in preclinical studies, demonstrating their potential as cancer therapeutics .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for this compound are not available, the synthesis and study of similar compounds continue to be an active area of research. For instance, hybrid molecules, which include similar structures, maintain a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .

Eigenschaften

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWMPRBOLNAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348638 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

83702-52-7 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

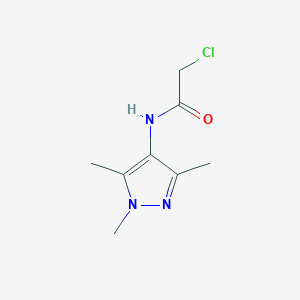

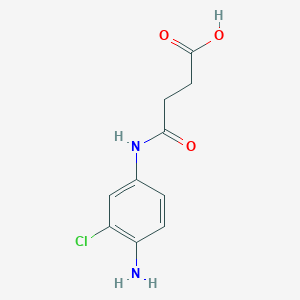

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

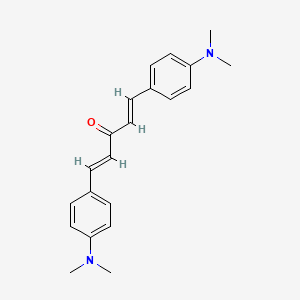

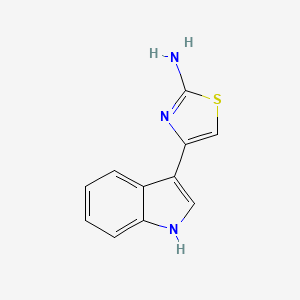

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

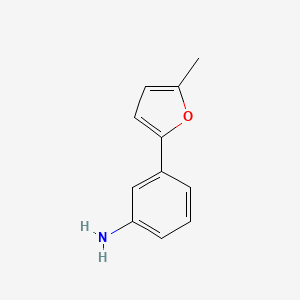

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)